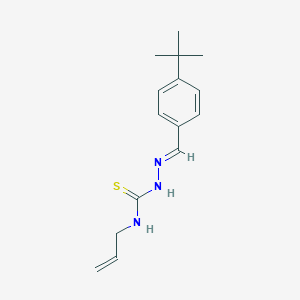
4-tert-butylbenzaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylbenzaldehyde N-allylthiosemicarbazone, also known as TBB-ATSC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiosemicarbazone derivative, which is a class of compounds known for their antibacterial, antifungal, and antiviral properties. TBB-ATSC has been shown to have anticancer and antiviral activity, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-tert-butylbenzaldehyde N-allylthiosemicarbazone is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. This compound can also inhibit the expression of anti-apoptotic proteins, which can promote cell survival and resistance to chemotherapy. In viral infections, this compound can inhibit viral replication by interfering with the synthesis of viral RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butylbenzaldehyde N-allylthiosemicarbazone in lab experiments is its broad-spectrum activity against cancer cells and viruses. This makes it a promising candidate for further research in these areas. However, this compound can be difficult to synthesize and purify, which can limit its availability for lab experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-tert-butylbenzaldehyde N-allylthiosemicarbazone. One area of interest is the development of this compound derivatives with improved activity and selectivity against cancer cells and viruses. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anticancer and antiviral effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
4-tert-butylbenzaldehyde N-allylthiosemicarbazone can be synthesized through a multi-step process. The first step involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with allyl bromide to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Aplicaciones Científicas De Investigación
4-tert-butylbenzaldehyde N-allylthiosemicarbazone has been studied for its potential therapeutic applications in cancer and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In viral infection research, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
Fórmula molecular |
C15H21N3S |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H21N3S/c1-5-10-16-14(19)18-17-11-12-6-8-13(9-7-12)15(2,3)4/h5-9,11H,1,10H2,2-4H3,(H2,16,18,19)/b17-11+ |
Clave InChI |
GTLWHVUWUKACHV-GZTJUZNOSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=S)NCC=C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=S)NCC=C |
Solubilidad |
0.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)


![9-(2,4-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255162.png)

![N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)-4-(4-methylphenoxy)butanamide](/img/structure/B255166.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)


![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)
